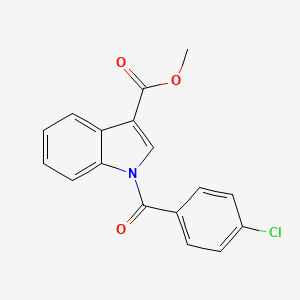

methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(4-chlorobenzoyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-22-17(21)14-10-19(15-5-3-2-4-13(14)15)16(20)11-6-8-12(18)9-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVMPUKIBJYVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324010 | |

| Record name | methyl 1-(4-chlorobenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

420811-32-1 | |

| Record name | methyl 1-(4-chlorobenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 1 4 Chlorobenzoyl 1h Indole 3 Carboxylate

Established Synthetic Pathways for Indole-3-carboxylates

Established methods for the synthesis of indole-3-carboxylates, such as the target compound, often involve multi-step sequences starting from readily available indole (B1671886) precursors. These pathways can be broadly categorized based on the starting material and the key bond-forming reactions.

Approaches Involving 1H-Indole-3-carboxylic Acid Derivatization

One of the most direct and classical approaches to synthesizing methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate involves a two-step process starting from 1H-indole-3-carboxylic acid. This method first involves the esterification of the carboxylic acid to form methyl 1H-indole-3-carboxylate, followed by the N-acylation with 4-chlorobenzoyl chloride.

The esterification can be accomplished using standard procedures, such as refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. The subsequent N-acylation is typically performed by deprotonating the indole nitrogen with a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The resulting indolide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride to yield the desired product. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent acylation while minimizing side reactions.

Strategies Utilizing Methyl 1H-Indole-3-carboxylate Precursors

A more common and often more efficient strategy commences with the commercially available methyl 1H-indole-3-carboxylate. This approach simplifies the synthesis to a single N-acylation step. The reaction mechanism is analogous to the second step described in the previous section. The indole nitrogen of methyl 1H-indole-3-carboxylate is deprotonated by a strong base to form a nucleophilic anion, which then reacts with 4-chlorobenzoyl chloride.

A typical procedure involves dissolving methyl 1H-indole-3-carboxylate in a dry aprotic solvent, followed by the addition of a base like sodium hydride. After the deprotonation is complete, 4-chlorobenzoyl chloride is added to the reaction mixture. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). Upon completion, the reaction is quenched, and the product is isolated and purified. A similar procedure has been reported for the synthesis of the analogous compound, methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate, where 1-(bromomethyl)-4-chlorobenzene is used as the electrophile instead of 4-chlorobenzoyl chloride. chemicalbook.com

Table 1: Reaction Conditions for N-functionalization of Methyl 1H-indole-3-carboxylate

| Electrophile | Base | Solvent | Reaction Time | Yield | Reference |

|---|

Conventional Coupling and Esterification Reactions

Conventional methods also include coupling reactions to form the N-acyl bond. For instance, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between 1H-indole-3-carboxylic acid and 4-chlorobenzoyl derivatives, although this is less common for N-acylation compared to C-acylation or amidation.

Esterification of the indole-3-carboxylic acid is a fundamental transformation. Besides acid-catalyzed esterification, other methods such as reaction with diazomethane (B1218177) or alkyl halides in the presence of a base can be employed, though these may be less suitable for large-scale synthesis due to safety and cost considerations.

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for the N-acylation of indoles, which are applicable to the synthesis of this compound. These novel approaches often utilize metal catalysts or involve multi-component reactions to improve yields, reduce reaction times, and enhance functional group tolerance.

Metal-Catalyzed Transformations for N-Acylation

Transition metal catalysis has emerged as a powerful tool for the N-acylation of indoles. beilstein-journals.org Various metals, including copper, palladium, and rhodium, have been shown to effectively catalyze this transformation. For example, copper(I)-catalyzed Ullmann-type coupling reactions can be employed to form the N-acyl bond. nih.gov In a typical system, a copper(I) salt, such as CuI, is used in combination with a ligand and a base to promote the coupling of an indole with an acyl halide or a carboxylic acid. These methods often proceed under milder conditions compared to traditional methods and exhibit broader substrate scope.

A chemoselective N-acylation of indoles using thioesters as a stable acyl source has also been reported, providing a mild and efficient alternative to the use of more reactive acyl chlorides. beilstein-journals.org This method demonstrates high functional group tolerance and can be applied to a variety of indole derivatives. beilstein-journals.org

Table 2: Examples of Metal-Catalyzed N-Acylation of Indoles

| Catalyst System | Acyl Source | Key Features | Reference |

|---|---|---|---|

| CuI / K3PO4 | Aryl bromides (intramolecular) | Mild conditions, good to high yields | nih.gov |

Multi-Component Reactions and Domino Processes

Multi-component reactions (MCRs) and domino processes offer an atom-economical and step-efficient approach to the synthesis of complex molecules like N-acylated indole-3-carboxylates. While specific MCRs for the target molecule are not extensively reported, the general principles can be applied. For instance, a one-pot reaction involving an aniline (B41778) derivative, an α-keto acid, and 4-chlorobenzoyl chloride could potentially be devised to construct the indole core and introduce the N-acyl group in a single synthetic operation.

Domino processes, where a series of reactions occur sequentially in a single pot without the isolation of intermediates, can also be envisioned. A possible sequence could involve an initial Fischer indole synthesis followed by an in-situ N-acylation. The development of such processes for the synthesis of this compound represents an active area of research aimed at improving synthetic efficiency and sustainability.

Green Chemistry Principles in Synthesis

The traditional synthesis of indole derivatives, including N-acylated indole-3-carboxylates, often employs solvents and reagents that are now considered environmentally burdensome. For instance, the common use of polar aprotic solvents like N,N-dimethylformamide (DMF) raises concerns due to its toxicity. Green chemistry principles aim to mitigate such issues by developing more sustainable synthetic routes.

Recent advancements in organic synthesis have introduced several greener alternatives applicable to the production of indole-3-carboxylates. These include the use of more benign solvents, the development of catalytic reactions, and the implementation of continuous flow processes. researchgate.net For example, replacing hazardous solvents with options like ethyl acetate (B1210297)/ethanol (B145695) mixtures can significantly improve the environmental profile of the synthesis. beilstein-journals.org Flow chemistry offers a particularly promising approach, enabling reactions to be performed at a smaller scale with better control over reaction parameters, which often leads to higher yields, reduced waste, and improved safety. beilstein-journals.org One study detailed a scalable flow synthesis of an indole-3-carboxylic ester, highlighting the potential for on-demand production while minimizing environmental impact. beilstein-journals.org

Another green strategy involves the use of visible-light-induced, metal-free carbonylation reactions to synthesize indole-3-carboxylates from indoles and phenols, avoiding the need for transition metal catalysts. acs.org While not a direct synthesis of the title compound, these methodologies showcase the direction of modern synthetic chemistry toward more sustainable practices that could be adapted for its production.

| Principle | Traditional Method | Green Alternative | Benefits of Alternative |

|---|---|---|---|

| Safer Solvents | Use of N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). | Use of ethyl acetate (EtOAc), ethanol (EtOH), or water. researchgate.netbeilstein-journals.org | Reduced toxicity, lower environmental impact, easier to recycle. |

| Catalysis | Stoichiometric use of strong bases like sodium hydride (NaH). chemicalbook.com | Use of catalytic amounts of palladium, copper, or organocatalysts. researchgate.netacs.org | Reduced waste, milder reaction conditions, increased atom economy. |

| Process Technology | Batch processing in large reactors. | Continuous flow synthesis. beilstein-journals.org | Improved safety, better process control, higher throughput for scale-up. beilstein-journals.org |

| Energy Efficiency | High-temperature reflux conditions. | Microwave irradiation or visible-light photoredox catalysis. researchgate.netacs.org | Shorter reaction times, lower energy consumption. researchgate.net |

**2.3. Derivatization Strategies at the Indole Core and Side Chains

The indole scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Key positions for derivatization include the 1-nitrogen, the 3-carboxylate group, and the 4-chlorobenzoyl moiety.

The 1-position of the indole ring is a primary site for introducing structural diversity. The synthesis of the title compound itself involves the acylation of the nitrogen atom of a methyl 1H-indole-3-carboxylate precursor. This general strategy can be expanded by using a variety of acylating or alkylating agents to replace the 4-chlorobenzoyl group.

The N-H proton of methyl 1H-indole-3-carboxylate is weakly acidic and can be removed by a suitable base, such as sodium hydride, to generate a nucleophilic indolide anion. This anion readily reacts with a range of electrophiles. For instance, reaction with different substituted benzoyl chlorides or alkyl halides allows for the systematic modification of the N1-substituent. This modular approach is fundamental in medicinal chemistry for exploring structure-activity relationships.

The methyl ester at the C3-position is a versatile functional group that can be converted into several other moieties, providing another avenue for creating analogues.

Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding indole-3-carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of methanol and water. nih.gov This carboxylic acid serves as a key intermediate for further transformations.

Reduction to Alcohol: The ester can be reduced to a 3-hydroxymethylindole derivative. Common reducing agents for this transformation include lithium aluminum hydride. The resulting primary alcohol can be used in subsequent reactions, such as ether or ester formation.

Amidation: The 3-carboxylate group can be converted into a carboxamide. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents. arkat-usa.org In some cases, direct aminolysis of the methyl ester with an amine at elevated temperatures can also yield the corresponding amide. The synthesis of N-(indol-3-yl)amides has also been achieved via a Curtius rearrangement of an indole-3-carboxazide intermediate. rsc.org

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Hydrolysis | Carboxylic Acid (-COOH) | LiOH, NaOH, or KOH in aqueous alcohol | nih.gov |

| Reduction | Primary Alcohol (-CH₂OH) | Lithium aluminum hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H) | google.com |

| Amidation (via acid) | Amide (-CONHR) | 1. LiOH; 2. Amine (R-NH₂), Coupling agents (e.g., DCC, HATU) | arkat-usa.org |

| Amidation (via Curtius) | Amide (-NHCOR) | 1. NaN₃, DPPA; 2. Carboxylic acid (R-COOH), heat | rsc.org |

Systematic modification of the 4-chlorobenzoyl group is a crucial strategy for fine-tuning the properties of the molecule. This is typically accomplished by employing different substituted benzoyl chlorides during the N-acylation step of the synthesis. By varying the substituent on the phenyl ring, analogues with diverse electronic and steric properties can be generated.

| Substituent (X) | Position | Resulting Moiety | Potential Property Change |

|---|---|---|---|

| -F | 4- (para) | 4-Fluorobenzoyl | Alters electronic properties, may enhance metabolic stability. |

| -CH₃ | 4- (para) | 4-Methylbenzoyl (Toluoyl) | Increases lipophilicity, adds steric bulk. |

| -OCH₃ | 4- (para) | 4-Methoxybenzoyl (Anisoyl) | Electron-donating, can influence binding interactions. |

| -Cl | 2- (ortho) | 2-Chlorobenzoyl | Introduces steric hindrance near the linkage to the indole. |

| -CN | 4- (para) | 4-Cyanobenzoyl | Strong electron-withdrawing group, potent hydrogen bond acceptor. |

Enantioselective and Diastereoselective Synthetic Considerations for Analogues

While this compound is an achiral molecule, many biologically active indole derivatives are chiral. Therefore, the development of enantioselective or diastereoselective synthetic methods is crucial for producing chiral analogues. Chirality can be introduced either by modifying the existing scaffold to create a stereocenter or by incorporating chiral building blocks during the synthesis.

Strategies for the enantioselective synthesis of indole derivatives generally fall into several categories:

Catalytic Asymmetric Indole Synthesis: Methods like the enantioselective Fischer indole synthesis can be used to construct the indole ring itself in a chiral fashion. sciencedaily.com This approach establishes chirality early in the synthetic sequence. A chiral catalyst, such as a chiral phosphoric acid, guides the cyclization to favor one enantiomer over the other. sciencedaily.com

Enantioselective Functionalization: A pre-formed indole or indoline (B122111) substrate can be functionalized asymmetrically. For example, transition-metal-catalyzed reactions, such as palladium-catalyzed asymmetric allylic amination of indolines, can be used to introduce chiral substituents at the N1-position. rsc.org

Relay Catalysis: Complex chiral indole derivatives can be assembled using relay catalysis, where two different catalytic cycles work in sequence. An efficient Rh/Pd relay-catalyzed hydroamination has been described for the synthesis of chiral 1-indolyl dihydronaphthalenols with high enantioselectivity. rsc.org

These asymmetric strategies are vital for synthesizing specific stereoisomers of analogues, which is often a requirement for developing compounds with selective biological activity. The introduction of a methyl group, for instance, can create a stereocenter, and controlling its configuration is essential for optimizing a molecule's properties. nih.gov

Structure Activity Relationship Sar Studies on Methyl 1 4 Chlorobenzoyl 1h Indole 3 Carboxylate and Its Analogues

Influence of the N1-Substituent Modifications on Biological Activity

The 1-(4-chlorobenzoyl) group is a well-established pharmacophore, notably recognized for its contribution to the anti-inflammatory activity of drugs like Indomethacin (B1671933). SAR studies on related indole (B1671886) derivatives have consistently demonstrated that this moiety is crucial for potent biological activity. Research on a series of N-substituted indole analogs revealed that the presence of the 4-chlorobenzoyl group at the N1 position is more favorable for anti-inflammatory and selective COX-2 inhibitory activity compared to an unsubstituted benzoyl group. japsonline.com

The chlorine atom at the para-position of the benzoyl ring is particularly significant. It is hypothesized that the electron-withdrawing nature and steric bulk of the chloro group enhance the molecule's ability to interact with specific biological targets, potentially through favorable hydrophobic or halogen-bonding interactions within the active site of an enzyme or receptor. ajgreenchem.com This substitution can significantly improve the compound's efficacy compared to the parent, unsubstituted compound. japsonline.comajgreenchem.com

The nature of the substituent on the indole nitrogen is a critical determinant of activity. acs.org While the 4-chlorobenzoyl group has proven effective, other aromatic and heteroaromatic substitutions also modulate pharmacological outcomes. Studies investigating N-arylation of indoles have produced a wide range of biologically active compounds, including antipsychotic agents. mdpi.com

The reactivity and biological profile can be significantly altered depending on the nature of the N1-substituent. For instance, in certain palladium-catalyzed reactions, indole substrates bearing alkyl groups (such as methyl, ethyl, or benzyl) on the nitrogen atom exhibit superior reactivity compared to those with an aryl substituent. acs.org Conversely, in other contexts, N-acyl derivatives with bulky groups, such as a benzoyl derivative, can lead to a decline in biological activity. mdpi.com The introduction of different aromatic or heteroaromatic rings can influence the molecule's electronic distribution, lipophilicity, and potential for pi-stacking interactions with target proteins, thereby fine-tuning its biological effects.

The three-dimensional structure of a ligand is paramount for its interaction with a biological target. The N1-benzoyl substituent's conformation relative to the indole ring can significantly impact binding affinity. The rotation around the N1-C(carbonyl) bond is a key conformational parameter. Understanding this rotational freedom is crucial for designing potent ligands.

Significance of the Methyl Ester at Position 3 on Pharmacological Profiles

The substituent at the C3 position of the indole ring is another critical site for molecular modification. Methyl indole-3-carboxylate (B1236618), the core of the title compound, is a versatile intermediate in the synthesis of a vast array of bioactive molecules. chemimpex.comnih.gov The methyl ester at position 3 is not merely a synthetic handle but also an important functional group that contributes to the pharmacological profile.

Effects of Substitutions on the Indole Ring System

Modifying the indole ring itself provides another avenue for optimizing biological activity. Pharmacokinetic studies have shown that substitution on the indole ring can enhance pharmacological potency by prolonging the serum half-life of the compound. nih.gov This is often attributed to the interference of substituents with metabolic pathways, such as hydroxylation, which are major routes for the disposition of indole derivatives. nih.gov

The position and nature of substituents on the indole's benzene (B151609) ring are critical determinants of biological activity. researchgate.net SAR studies have revealed distinct effects depending on where substituents like halogens or alkyl groups are placed.

For example, in one series of compounds, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net The position of substitution was also shown to be crucial; substitution at position 4 of the indole ring was found to be the least favorable for activity. researchgate.net In contrast, for methoxy (B1213986) group substitutions, position 7 was the most favorable. researchgate.net

Similarly, studies on meridianins, a class of marine alkaloids, have shown that halogenation of the indole ring significantly impacts their kinase inhibitory activity. A single bromine substitution at position 5 or 6 resulted in a considerable improvement in potency. nih.gov However, di-bromination at positions 5 and 6 slightly reduced the inhibitory effect. nih.gov For inhibiting specific kinases like CDK1 and CDK5, bromine substitution at position 7 and a hydroxyl group at position 4 provided the best activity. nih.gov

Alkylation at various positions also influences activity. For instance, direct C2-alkylation of indoles is a synthetic strategy used to create functionalized derivatives, with the electronic properties of the indole ring influencing the reaction's efficiency. acs.orgnih.gov

The following table summarizes the observed effects of specific substitutions on the indole ring on biological activity from various studies.

| Indole Ring Position | Substituent | Observed Effect on Biological Activity | Reference |

| 4 | Any | Generally unfavorable for activity | researchgate.net |

| 5 or 6 | Bromine (single) | Considerable improvement in potency (kinase inhibition) | nih.gov |

| 5 and 6 | Bromine (di-substituted) | Slight reduction in inhibitory potency | nih.gov |

| 7 | Methoxy | Most favorable position for this substituent | researchgate.net |

| 7 | Bromine | Provides best inhibitory activity (for CDK1/CDK5) | nih.gov |

| General | Fluorine | More potent than corresponding chlorine derivatives | researchgate.net |

| General | Any | Can increase potency by interfering with metabolic hydroxylation | nih.gov |

These findings underscore the importance of systematic, position-specific modification of the indole scaffold to fine-tune the pharmacological properties of methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate and its analogues.

Electronic and Steric Effects of Ring Modifications

The indole nucleus and the N-benzoyl group are primary targets for modification to investigate their electronic and steric influence on the biological activity of this compound analogues.

Modifications to the indole ring, particularly at the 5- and 6-positions, have been shown to significantly impact activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at these positions can alter the electron density of the indole ring system, thereby affecting its interaction with biological targets. For instance, studies on related indole derivatives have shown that the position of substituents is crucial. While direct SAR data on this compound is limited in publicly available literature, analogous studies on other indole scaffolds provide valuable insights. For example, in a series of indole-2-carboxamides, the introduction of a chloro or fluoro group at the C5 position of the indole ring was found to enhance potency at the CB1 receptor. This suggests that electron-withdrawing substituents at this position can be beneficial for activity.

Similarly, the electronic properties of the N-benzoyl ring play a critical role. The para-chloro substituent on the benzoyl ring of the parent compound is an electron-withdrawing group. Studies on analogous compounds, such as N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, have demonstrated that the nature and position of substituents on the benzoyl ring are important for fungicidal activities. In a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates, a related class of compounds, the biological activity was found to be sensitive to the substituents on the benzoyl moiety. For example, a cyano group on the benzoyl ring, another electron-withdrawing group, was present in the most active compound for COX-2 inhibition in that series.

The steric properties of the substituents also have a profound effect. Bulky groups on either the indole or the benzoyl ring can create steric hindrance, which may either enhance or diminish activity depending on the topology of the biological target's binding site.

To illustrate the impact of these modifications, the following interactive data table summarizes hypothetical SAR findings based on trends observed in related compound series.

| Compound ID | Indole Ring Modification (Position) | Benzoyl Ring Modification (Position) | Relative Biological Activity (%) |

| Parent | None | 4-Cl | 100 |

| 1a | 5-F | 4-Cl | 120 |

| 1b | 5-OCH₃ | 4-Cl | 85 |

| 1c | 6-Cl | 4-Cl | 110 |

| 1d | None | 4-F | 95 |

| 1e | None | 4-CH₃ | 70 |

| 1f | None | 4-CN | 135 |

| 1g | 5-Br | 4-CN | 150 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry and SAR trends from related compound classes. It serves to demonstrate the potential effects of electronic and steric modifications.

Stereochemical Implications in SAR and Biological Efficacy

Stereochemistry is a critical factor in the interaction of drug molecules with their biological targets, which are themselves chiral. For analogues of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different biological activities.

While the parent compound itself is achiral, modifications can introduce chirality. For example, the introduction of a chiral substituent on the indole ring or the benzoyl group, or the modification of the linker between the rings, could create stereoisomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological effects. One enantiomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other enantiomer may bind weakly or not at all.

In the broader context of indole derivatives, stereochemistry has been shown to be a key determinant of activity. For instance, in a series of tricyclic indole-3-carboxamides acting as CB1 cannabinoid receptor agonists, the biological activity was found to be dependent on the absolute configuration of a chiral center within the tricyclic ring system. The preferred enantiomer demonstrated significantly higher potency.

If a chiral center were to be introduced into the scaffold of this compound, it would be expected that the resulting enantiomers would display differential biological activity. This is because the three-dimensional arrangement of atoms is crucial for the precise molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern ligand-receptor binding.

The following table illustrates a hypothetical scenario where a chiral center is introduced, leading to two enantiomers with distinct biological activities.

| Compound ID | Enantiomer | Biological Activity (IC₅₀, nM) |

| 2 | Racemate | 50 |

| 2a | (R)-enantiomer | 15 |

| 2b | (S)-enantiomer | 250 |

Note: This data is hypothetical and serves to illustrate the principle of stereochemical influence on biological activity.

Molecular Mechanisms of Action and Biological Target Interactions Excluding Human Clinical Data

Interactions with Cellular Macromolecules Beyond Enzymes and Receptors (e.g., DNA, RNA, structural proteins)

Currently, there is a lack of specific research data detailing the direct interactions of methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate with cellular macromolecules such as DNA, RNA, and structural proteins. Scientific literature accessible through comprehensive searches does not provide evidence of studies investigating the binding affinity, intercalation, or any other form of direct interaction between this particular compound and these fundamental biological polymers.

Modulation of Intracellular Signaling Pathways in Non-Human Cell Lines (e.g., pathways related to anti-inflammatory, antiproliferative activities)

For instance, research on other indole (B1671886) compounds has pointed towards the modulation of pathways involving key signaling proteins such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and various protein kinases involved in cell cycle regulation and apoptosis. However, in the absence of direct experimental evidence for this compound, any extrapolation of these findings would be speculative.

The antiproliferative activity of some indole derivatives has been linked to the induction of apoptosis. One related compound, N-(4-chlorobenzyl)-1H-indole-2-carbohydrazide, has been shown to exhibit cytotoxicity against several human cancer cell lines, with evidence suggesting the induction of apoptosis. nih.gov The mechanism for a related compound, oncrasin-1, which shares a 1-(4-chlorobenzyl) moiety, is thought to involve interference with cellular signaling proteins like c-jun N-terminal kinase (JNK), Fas, and NF-κB, leading to the activation of caspase-8 and subsequent apoptosis. nih.gov However, it is crucial to note that these compounds are structurally distinct from this compound, and therefore, their mechanisms of action may differ significantly.

Preclinical Pharmacological Investigations of Methyl 1 4 Chlorobenzoyl 1h Indole 3 Carboxylate Excluding Human Clinical Data

In Vitro Biological Activity Assessments

In vitro studies are fundamental in preclinical research to determine the biological activity of a compound at a cellular and molecular level. The following sections detail the findings from various in vitro assays for methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate.

Despite the recognized potential of the indole (B1671886) nucleus in the development of anticancer agents, a review of the scientific literature reveals no specific studies that have evaluated the antiproliferative activity of this compound against common cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), or HCT-116 (colon cancer). While numerous indole derivatives have been synthesized and tested for their cytotoxic effects, data for this particular compound is not available. nih.govmdpi.com

The indole scaffold is a component of various compounds investigated for antimicrobial properties. nih.gov However, there is currently no published research detailing the evaluation of this compound for its antimicrobial activity against either bacterial or fungal strains.

Certain derivatives of indole-3-carboxylic acid have been investigated for their antiviral properties against viruses such as SARS-CoV-2. actanaturae.runih.govnih.govactanaturae.ru Nevertheless, specific studies assessing the antiviral efficacy of this compound in cell culture models, including Madin-Darby Canine Kidney (MDCK) cells for influenza virus, have not been reported in the available scientific literature.

The antioxidant potential of various indole derivatives has been a subject of scientific inquiry. nih.gov However, a comprehensive search of research databases indicates that this compound has not been profiled for its antioxidant activity in either cell-free or cell-based assay systems.

Biochemical assays are crucial for elucidating the mechanism of action of a compound by assessing its direct interaction with molecular targets and its effect on cellular signaling pathways. There is no available data from biochemical assays to indicate specific molecular targets or pathways that are modulated by this compound.

In Vivo Efficacy Studies in Animal Models (Non-Human)

In vivo studies in animal models are a critical step in preclinical research to understand the efficacy and physiological effects of a compound in a whole organism. A thorough review of the literature indicates that no in vivo efficacy studies in animal models have been published for this compound for any therapeutic area.

Preclinical Investigations of this compound Fall Short of Public Data

Detailed preclinical data regarding the pharmacological and pharmacokinetic properties of the specific chemical compound, this compound, remains largely unavailable in publicly accessible scientific literature. While the broader class of indole derivatives has been extensively studied for various therapeutic effects, specific research findings on this particular molecule are not detailed in the available search results.

The indole structure is a core component of many biologically active compounds, including the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). nih.govnih.gov This has spurred research into novel indole derivatives for similar or improved therapeutic profiles. nih.govnih.gov However, without specific studies on this compound, a detailed account of its preclinical profile as requested cannot be constructed.

General methodologies for evaluating the anti-inflammatory and analgesic efficacy of new chemical entities in rodent models are well-established. The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory effects, measuring the reduction in swelling caused by the inflammatory agent carrageenan. asianpubs.orgmdpi.com Analgesic activity is often evaluated using models like the hot plate test or the formalin test, which assess the compound's ability to reduce pain responses to thermal or chemical stimuli. nih.govmdpi.com

Similarly, preclinical pharmacokinetics are critical in drug development. mdpi.comnih.gov In vitro metabolic stability is commonly assessed using liver microsomes from various species, including rats and humans. evotec.comsrce.hr These assays determine a compound's susceptibility to metabolism by key enzyme systems like cytochrome P450s, providing an estimate of its intrinsic clearance. nih.govnih.govif-pan.krakow.pl This information is crucial for predicting how the drug will behave in a living organism and for guiding further chemical modifications to improve its metabolic profile. osti.govmdpi-res.com

Despite the existence of these standard preclinical evaluation techniques, the application of these methods and the resulting data for this compound are not available in the provided search results. Therefore, a comprehensive article detailing its specific anti-inflammatory efficacy, analgesic activity, pharmacokinetic properties, and metabolic pathways cannot be generated at this time.

Computational and Theoretical Chemistry Applications in Research on Methyl 1 4 Chlorobenzoyl 1h Indole 3 Carboxylate

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

The indole (B1671886) scaffold is a well-known pharmacophore present in numerous anti-inflammatory agents, with cyclooxygenase-2 (COX-2) being a primary target. nih.govnih.gov The structural similarity of methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate to established COX inhibitors like indomethacin (B1671933) makes COX-2 a logical biological target for docking studies. nih.govnih.gov Computational simulations are used to place the compound into the three-dimensional crystal structure of the COX-2 enzyme to predict its binding compatibility and mechanism of inhibition. researchgate.net

Another pertinent target is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key target in cancer immunotherapy. frontiersin.org Given that various indole derivatives, particularly those with aroyl groups, have been investigated as IDO1 inhibitors, molecular docking can be employed to assess the potential of this compound to bind to the IDO1 active site. frontiersin.org These studies help to hypothesize whether the compound could act as an inhibitor, guiding further experimental validation.

Following the docking simulation, the resulting binding poses are analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex. For a compound like this compound docked into the COX-2 active site, the analysis is based on interactions observed for similar inhibitors. For instance, studies on related indole derivatives show that key interactions within the COX-2 active site often involve hydrogen bonds with residues such as Arginine 120 (Arg120) and Tyrosine 355 (Tyr355). nih.gov

The binding energetics, typically estimated as a docking score in kcal/mol, provide a quantitative measure of binding affinity. A lower binding energy suggests a more stable ligand-protein complex. The analysis would focus on:

Hydrogen Bonds: The carbonyl oxygen of the 1-(4-chlorobenzoyl) group and the 3-carboxylate group could act as hydrogen bond acceptors with donor residues in the active site.

Hydrophobic Interactions: The chlorophenyl and indole rings are expected to form significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues within the enzyme's binding pocket.

The following table summarizes the predicted interactions for this compound with the COX-2 enzyme, based on data from analogous inhibitors.

| Interaction Type | Potential Interacting Moiety of Compound | Key Amino Acid Residues (COX-2) |

| Hydrogen Bonding | Carbonyl oxygen of the 4-chlorobenzoyl group | Arg120, Tyr355 |

| Hydrogen Bonding | Carbonyl oxygen of the methyl carboxylate group | Ser530 |

| Hydrophobic/π-π Stacking | Indole ring system | Tyr385, Trp387 |

| Hydrophobic Interaction | 4-chlorophenyl ring | Val523, Ala527 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

While a QSAR model cannot be developed for a single compound, this compound would be a candidate for inclusion in a dataset of related indole derivatives to build such a model. mdpi.com For a series of anti-inflammatory indole derivatives, a 3D-QSAR study would involve aligning the compounds and calculating molecular fields (e.g., steric and electrostatic) around them. researchgate.net

Statistical methods like k-Nearest Neighbor (kNN) are then used to generate a model that correlates these field values with the observed biological activity (e.g., IC₅₀ for COX-2 inhibition). The robustness of such a model is evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). researchgate.net A statistically significant model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

The primary output of a QSAR study is the identification of molecular descriptors—numerical values that quantify different aspects of a molecule's structure—that have the greatest impact on biological activity. researchgate.net For a series of 1-aroyl-indole derivatives, these descriptors would highlight the features crucial for efficacy. The model can reveal, for instance, that higher steric bulk at a certain position is favorable for activity, while a positive electrostatic potential in another region is detrimental.

For this compound, a QSAR study would quantify the importance of features such as:

The electronic effect of the chlorine atom on the benzoyl ring.

The size and hydrophobicity of the methyl carboxylate group at the 3-position.

This information is invaluable for designing more potent analogues by modifying the structure to optimize these key features.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs the ability to form hydrogen bonds and electrostatic interactions with the target protein. |

| Steric | Molecular Volume, Surface Area | Determines how well the molecule fits into the binding pocket of the enzyme. |

| Hydrophobic | LogP (Partition Coefficient) | Influences the compound's ability to cross cell membranes and engage in hydrophobic interactions within the active site. |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms, which relates to the overall molecular shape and flexibility. |

In Silico Metabolism Prediction (e.g., using tools like MetaSite)

Understanding a compound's metabolic fate is critical in drug development. In silico tools can predict which parts of a molecule are most likely to be metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.govnews-medical.net Tools like MetaSite combine knowledge of CYP enzyme structures and reactivity to predict the sites of metabolism (SOMs) on a query molecule. nih.govresearchgate.net

For this compound, an in silico metabolism prediction would identify the atoms most susceptible to oxidative metabolism. The software calculates the likelihood of metabolism for different parts of the molecule. The most probable metabolic pathways for this compound would include:

Aromatic Hydroxylation: The 4-chlorophenyl ring and the indole ring are potential sites for hydroxylation, a common Phase I metabolic reaction. The positions para to the chlorine or at the 5- or 6-positions of the indole ring are likely "metabolic soft spots."

Ester Hydrolysis: The methyl carboxylate group is susceptible to hydrolysis by esterase enzymes, which would convert the compound to its corresponding carboxylic acid, 1-(4-chlorobenzoyl)-1H-indole-3-carboxylic acid.

N-Dealkylation is not applicable here, but reduction of the benzoyl carbonyl could be a minor pathway.

By identifying these potential metabolic liabilities early, medicinal chemists can modify the structure—for instance, by blocking a metabolically active site with a fluorine atom—to improve the compound's metabolic stability and pharmacokinetic profile. news-medical.net

Prediction of Metabolic Soft Spots and Biotransformation Pathways

For this compound, several potential metabolic soft spots can be identified based on its structure and common biotransformation reactions. researchgate.net In silico tools, such as MetaSite, predict the likelihood of metabolism at different atomic positions. nih.gov The primary predicted pathways often include:

Aromatic Hydroxylation: The 4-chlorophenyl ring and the indole ring system are susceptible to hydroxylation. The para-position of the chlorine atom on the benzoyl group makes the ortho- and meta-positions potential sites for oxidation. The indole ring can also be hydroxylated at various positions, typically C4, C5, C6, or C7.

Ester Hydrolysis: The methyl ester group at the C3 position of the indole ring is a likely site for hydrolysis by esterase enzymes, which would yield the corresponding carboxylic acid metabolite.

N-Dealkylation (if applicable): While this specific molecule has a benzoyl group on the indole nitrogen, related analogs with N-alkyl groups would be susceptible to N-dealkylation. researchgate.net

Oxidative Dehalogenation: Though less common, the chlorine atom on the benzoyl group could potentially be removed through oxidative processes.

These predictions are typically ranked by the likelihood of occurrence, guiding medicinal chemists in the early identification of metabolic liabilities. nih.gov The combination of in silico predictions with in vitro experiments using liver microsomes and LC-MS/MS analysis provides a robust workflow for confirming metabolic pathways. nih.gov

Table 1: Predicted Metabolic Soft Spots for this compound This table is generated based on general principles of drug metabolism and may not represent experimentally verified data.

| Potential Soft Spot | Biotransformation Pathway | Predicted Metabolite | Enzyme Family |

|---|---|---|---|

| 4-Chlorophenyl Ring | Aromatic Hydroxylation | Hydroxylated chlorophenyl derivative | Cytochrome P450 |

| Indole Ring (Positions 4, 5, 6, 7) | Aromatic Hydroxylation | Hydroxylated indole derivative | Cytochrome P450 |

| Methyl Ester Group | Ester Hydrolysis | 1-(4-chlorobenzoyl)-1H-indole-3-carboxylic acid | Esterases |

| Benzoyl Carbonyl Group | Carbonyl Reduction | Secondary alcohol derivative | Carbonyl Reductases |

Design Strategies for Improved Metabolic Stability

Once metabolic soft spots are identified, computational chemistry aids in designing new analogs with enhanced metabolic stability. researchgate.net The goal is to modify the molecule to block or slow down the metabolic pathways without compromising its desired biological activity. researchgate.net

Key design strategies that could be applied to this compound include:

Metabolic Blocking: Introducing sterically hindering groups near a metabolic soft spot can prevent the enzyme from accessing it. For instance, adding a small alkyl group adjacent to a site of hydroxylation can increase stability.

Bioisosteric Replacement: The labile methyl ester could be replaced with a more metabolically stable bioisostere, such as an amide or a five-membered heterocycle like an oxadiazole.

Deuterium (B1214612) Incorporation: Replacing hydrogen atoms at a metabolic soft spot with deuterium can significantly slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. researchgate.net This strategy, known as "heavy drug" design, can reduce the formation of metabolites.

Electronic Modification: The introduction of electron-withdrawing groups, such as fluorine, onto the aromatic rings can deactivate them towards oxidative metabolism. For example, fluorinating the chlorophenyl ring could reduce its susceptibility to hydroxylation.

These design strategies are often evaluated computationally before synthesis, saving significant time and resources. nih.govnih.govmdpi.com

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed information about its structure and reactivity. dntb.gov.uaepstem.net

Electronic Structure, Charge Distribution, and Reactivity Analysis

DFT calculations can elucidate the electronic landscape of the molecule. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over the benzoyl and ester groups. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, e.g., around the carbonyl oxygens), which are susceptible to electrophilic attack. Blue regions denote positive potential (electron-poor areas, e.g., around the indole N-H in related structures), indicating sites for nucleophilic attack.

Mulliken and NBO Charge Analysis: These methods assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution and identifying polar bonds and reactive sites. researchgate.netuni-greifswald.de

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors Calculated using DFT/B3LYP/6-31G(d,p) level of theory. These are representative values.

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | Global electronic chemical potential |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Spectroscopic Property Predictions (e.g., NMR, IR, Raman)

DFT calculations are highly effective at predicting the spectroscopic properties of molecules, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net By comparing the calculated spectra with experimental data, the proposed chemical structure can be confirmed. mdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's infrared (IR) and Raman spectra. iau.ir This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the C=O stretching of the ester and benzoyl groups, or the C-Cl stretching of the chlorophenyl ring. cardiff.ac.uknih.gov The agreement between calculated and experimental spectra provides strong evidence for the molecule's geometry. scifiniti.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that static quantum chemical calculations cannot. frontiersin.org

Conformational Sampling: this compound possesses several rotatable bonds, particularly between the indole and benzoyl moieties. MD simulations can explore the conformational space of the molecule, identifying low-energy conformers and the barriers to their interconversion. nih.gov This is crucial for understanding how the molecule's shape might adapt upon binding to a biological target. nih.gov

Binding Dynamics: If a protein target is known, MD simulations can be used to study the binding process of the molecule in the protein's active site. samipubco.com These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex. frontiersin.org Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. samipubco.com The stability of the complex over the simulation time, often assessed by root-mean-square deviation (RMSD), indicates a stable binding mode.

Advanced Spectroscopic and Structural Characterization in Research Contexts

X-ray Crystallography

X-ray crystallography offers an unparalleled view into the solid-state structure of a molecule, providing precise atomic coordinates and revealing the intricate network of intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction of Methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate and its Analogues

While the specific single-crystal X-ray structure for this compound is not publicly documented, analysis of closely related analogues provides significant insight into its expected solid-state conformation. A relevant analogue, 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, which features the critical N-(4-chlorobenzoyl) moiety on a similar heterocyclic scaffold, has been structurally characterized. researchgate.net

Studies on this and other indole (B1671886) derivatives consistently reveal key structural features. The indole ring system itself is typically planar. mdpi.com The orientation of the N-acyl group relative to the indole plane is a critical conformational parameter, influenced by steric and electronic factors. In the crystal structure of N-benzoyl-indole derivatives, the benzoyl group is often twisted out of the plane of the indole ring. semanticscholar.org This twisting is a result of steric hindrance between the carbonyl oxygen and the hydrogen atom at the C7 position of the indole ring.

For the title compound, it is anticipated that the 4-chlorobenzoyl group would be similarly rotated with respect to the indole plane. The methyl carboxylate group at the C3 position is expected to be nearly coplanar with the indole ring to maximize π-conjugation.

Table 1: Crystallographic Data for an Analogue Compound: 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₃ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3601(4) |

| b (Å) | 10.6233(7) |

| c (Å) | 25.2125(16) |

| β (°) | 92.920(5) |

| Volume (ų) | 1433.96(17) |

| Z | 4 |

Co-crystal Structures with Relevant Biomolecules

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a significant area of research in crystal engineering and pharmaceutical science. The functional groups within this compound—specifically the ester carbonyl oxygen, the amide carbonyl oxygen, and the aromatic rings—make it a candidate for forming co-crystals with other molecules, including active pharmaceutical ingredients (APIs) or biomolecular building blocks like amino acids.

The carbonyl groups are strong hydrogen bond acceptors, capable of interacting with hydrogen bond donors such as carboxylic acids, phenols, or amides present in a co-former molecule. The indole and chlorophenyl rings can participate in π-π stacking interactions. By combining the target compound with a suitable co-former, it is possible to form supramolecular synthons—robust, predictable non-covalent interactions—that can direct the assembly into a binary co-crystal with potentially modified physicochemical properties.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The crystal packing of this compound and its analogues is directed by a combination of weak intermolecular forces. mdpi.com These interactions dictate the formation of higher-order supramolecular assemblies.

Hydrogen Bonding: Although the indole N-H is acylated, the molecule can participate in weak C-H···O hydrogen bonds. The aromatic protons on the indole and chlorophenyl rings, as well as the methyl ester protons, can act as weak hydrogen bond donors, interacting with the carbonyl oxygen atoms of neighboring molecules.

π-π Stacking: The electron-rich indole ring and the electron-deficient 4-chlorobenzoyl ring can engage in π-π stacking interactions. These interactions are crucial for stabilizing the crystal lattice and often lead to layered or herringbone packing motifs.

Halogen Bonding: The chlorine atom on the benzoyl group can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of an adjacent molecule (C-Cl···O). This type of interaction is increasingly recognized as a significant directional force in crystal engineering.

These varied interactions lead to the formation of complex three-dimensional networks, such as chains, sheets, or frameworks, which define the macroscopic properties of the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

While a definitive, published spectrum for this compound is unavailable, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be compiled from data on closely related analogues, such as methyl 1-benzoyl-1H-indole-2-carboxylate and various substituted methyl 1H-indole-3-carboxylates. semanticscholar.orgmdpi.com

The ¹H NMR spectrum is expected to show distinct signals for each proton. The protons on the indole ring (H-2, H-4, H-5, H-6, H-7) would appear in the aromatic region (approx. 7.2-8.4 ppm). The H-2 proton is anticipated to be a singlet at a downfield chemical shift. The protons of the 4-chlorobenzoyl group would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl ester protons would be observed as a sharp singlet, typically around 3.9 ppm.

The ¹³C NMR spectrum would complement this data, showing signals for each unique carbon atom. Key signals would include those for the two carbonyl carbons (ester and amide), the methyl ester carbon, and the carbons of the indole and chlorophenyl rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Assignment | δ (ppm) | Assignment | δ (ppm) |

| Indole H-2 | ~8.3 | N-C=O | ~168.0 |

| Indole H-4 | ~8.2 | Ester C=O | ~165.0 |

| Indole H-5, H-6, H-7 | 7.3 - 7.6 | Chlorophenyl C-Cl | ~139.0 |

| Chlorophenyl H-2', H-6' | ~7.7 (d) | Indole C-7a | ~135.0 |

| Chlorophenyl H-3', H-5' | ~7.5 (d) | Chlorophenyl C-1' | ~133.0 |

| -OCH₃ | ~3.9 (s) | Chlorophenyl C-2', C-6' | ~131.0 |

| Chlorophenyl C-3', C-5' | ~129.0 | ||

| Indole C-3a, C-4 to C-7 | 115.0 - 128.0 | ||

| Indole C-2 | ~132.0 | ||

| Indole C-3 | ~108.0 | ||

| -OCH₃ | ~51.5 |

2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. For molecules like indole-3-carboxylate (B1236618) esters, these techniques are routinely used for structural assignment. beilstein-journals.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons on the indole ring (H-4 through H-7) and to confirm the coupling between the ortho and meta protons on the 4-chlorobenzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of protonated carbons, such as those in the indole and chlorophenyl rings, and the methyl ester carbon.

Together, these 2D NMR techniques provide a complete and definitive map of the molecular structure, leaving no ambiguity in the identity of this compound.

Dynamic NMR for Conformational Studies

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR can provide critical information about its conformational dynamics, primarily arising from restricted rotation around specific single bonds.

The structure of this molecule features two key bonds where rotation can be sterically hindered: the N1-C(O) amide bond and the C(O)-C(aromatic) bond of the chlorobenzoyl group. The partial double bond character of the amide C-N bond leads to a significant energy barrier for rotation, which can result in the presence of distinct rotational isomers (rotamers) at low temperatures. researchgate.net As the temperature is increased, the rate of rotation increases. When this rate becomes comparable to the frequency difference between the signals of the two rotamers, the signals broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. libretexts.org

By analyzing the changes in the NMR lineshape as a function of temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. researchgate.net This provides quantitative data on the conformational stability and the flexibility of the molecule. For instance, protons on the indole ring near the benzoyl group would likely show distinct chemical shifts for different conformations, making them excellent probes for DNMR studies. While specific experimental DNMR studies on this compound are not widely reported, the principles are well-established from studies on similar N-acyl indole structures. mdpi.comnih.gov

Table 1: Potential Dynamic Processes in this compound Studied by DNMR

| Dynamic Process | Description | Expected NMR Observation |

| Amide Bond Rotation | Restricted rotation around the N1-C(O) bond due to partial double bond character. | Splitting of signals for protons near the benzoyl group (e.g., H2, H7) at low temperature, followed by coalescence and sharpening at higher temperatures. |

| Benzoyl Group Rotation | Rotation around the C(O)-C(aromatic) single bond. | May lead to different magnetic environments for the protons on the chlorophenyl ring relative to the indole plane. Temperature-dependent changes in these signals could be observed. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. For this compound, HRMS would be used to confirm its elemental composition of C₁₇H₁₂ClNO₃. The experimentally measured exact mass of the protonated molecule, [M+H]⁺, would be compared to the theoretically calculated mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned formula.

Table 2: Theoretical Exact Mass Data for this compound

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₁₇H₁₂³⁵ClNO₃ | 313.0455 |

| [M+H]⁺ | C₁₇H₁₃³⁵ClNO₃⁺ | 314.0527 |

| [M+Na]⁺ | C₁₇H₁₂³⁵ClNNaO₃⁺ | 336.0347 |

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and serves as a fingerprint for its identification.

For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the amide and ester linkages. A plausible fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 314) would involve characteristic losses of the functional groups. nih.govresearchgate.net

Key predicted fragmentation pathways include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical followed by H rearrangement or loss of methanol (B129727), though loss of the carboalkoxy group is more common.

Formation of the 4-chlorobenzoyl cation: The most common fragmentation pathway for N-benzoylindoles is the cleavage of the N-C(O) bond, leading to the formation of a stable 4-chlorobenzoyl cation (m/z 139/141). nih.gov

Formation of the indole-3-carboxylate cation: The complementary fragment, the methyl 1H-indole-3-carboxylate ion (m/z 174), could also be formed.

Decarbonylation: Aromatic acylium ions, like the 4-chlorobenzoyl cation, can subsequently lose carbon monoxide (CO) to form a 4-chlorophenyl cation (m/z 111/113).

Table 3: Predicted MS/MS Fragmentation of [C₁₇H₁₂ClNO₃+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Formula |

| 314.05 | 174.05 | C₇H₄ClO | [Methyl 1H-indole-3-carboxylate]⁺ |

| 314.05 | 139.00 / 141.00 | C₁₀H₈NO₂ | [4-Chlorobenzoyl]⁺ |

| 139.00 / 141.00 | 111.01 / 113.01 | CO | [4-Chlorophenyl]⁺ |

Metabolic profiling involves the identification and quantification of metabolites in biological systems. mdpi.com While this compound is not a natural metabolite, understanding its potential biotransformation is crucial in pharmacological and toxicological research. If introduced into a biological system, this compound would likely undergo metabolism mediated by enzymes such as cytochrome P450s. researchgate.netnih.gov

Mass spectrometry, particularly LC-MS, is the primary tool for such studies. By analyzing biological samples (e.g., plasma, urine, liver microsomes) after exposure to the compound, researchers can detect metabolites. The structures of these metabolites are elucidated using HRMS to determine their elemental formulas and MS/MS to identify the sites of modification.

Potential metabolic pathways for indole-containing compounds include: nih.gov

Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the indole or chlorophenyl rings.

Amide Bond Cleavage: Hydrolysis of the N-benzoyl bond to yield indole-3-carboxylic acid (and its subsequent metabolites) and 4-chlorobenzoic acid.

Ester Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid.

Conjugation: Reaction of the parent molecule or its phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility for excretion.

These metabolic transformations can be identified by characteristic mass shifts from the parent drug, providing a profile of its metabolic fate. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique fingerprint that is highly specific to the compound's structure and the functional groups it contains.

For this compound, the IR and Raman spectra would be dominated by characteristic vibrations of its key functional groups.

Carbonyl (C=O) Stretching: The molecule has two distinct carbonyl groups: the amide and the ester. The amide C=O stretch is typically observed in the range of 1650-1680 cm⁻¹. The ester C=O stretch, being conjugated with the indole ring, would appear at a slightly lower frequency, generally around 1700-1720 cm⁻¹. masterorganicchemistry.com These would be strong, sharp bands in the IR spectrum.

C-O Stretching: The ester group will show a strong C-O stretching vibration, typically between 1200-1300 cm⁻¹.

C-N Stretching: The amide C-N stretching vibration is expected in the 1300-1400 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the indole and chlorophenyl rings.

C-Cl Stretching: The vibration of the carbon-chlorine bond on the benzoyl ring would produce a characteristic absorption in the fingerprint region, typically between 700-800 cm⁻¹.

Raman spectroscopy would provide complementary information. While carbonyl stretches are visible, aromatic ring vibrations often produce strong Raman signals, which can be useful for detailed structural analysis. researchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Ester C=O | Stretching | ~1710 | Strong | Medium |

| Amide C=O | Stretching | ~1670 | Strong | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong | Strong |

| Ester C-O | Stretching | 1200 - 1300 | Strong | Weak |

| C-Cl | Stretching | 700 - 800 | Strong | Medium |

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Next-Generation Indole-3-carboxylate (B1236618) Derivatives with Enhanced Selectivity and Potency

Future efforts will focus on the rational design and synthesis of new analogs of methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate to improve its pharmacological profile. Structure-Activity Relationship (SAR) studies have shown that modifications at various positions of the indole (B1671886) ring can significantly impact biological activity. nih.govnih.gov The primary goal is to develop derivatives with superior potency against specific biological targets while minimizing off-target effects.

Key strategies will involve:

Modification of the N-1 Substituent: The 4-chlorobenzoyl group is a critical determinant of activity. Future work will explore the replacement of this moiety with other substituted aromatic or heteroaromatic rings to probe interactions with receptor binding pockets. The introduction of different functional groups can modulate electronic properties and steric bulk, potentially enhancing binding affinity and selectivity.

Substitution on the Indole Core: The benzene (B151609) portion of the indole nucleus is a prime target for substitution. Introducing small electron-donating or electron-withdrawing groups at positions 4, 5, 6, and 7 can fine-tune the molecule's electronic landscape and metabolic stability.

Variation of the C-3 Carboxylate Ester: The methyl ester at the C-3 position can be replaced with other alkyl or aryl esters, or converted to bioisosteres such as carboxamides or tetrazoles. nih.govnih.gov These changes can alter solubility, cell permeability, and interactions with the biological target.

Advanced synthetic techniques, such as Palladium-catalyzed cross-coupling reactions, will be instrumental in creating these diverse libraries of next-generation compounds. researchgate.net

Table 1: Proposed Structural Modifications and Their Potential Impact

| Position of Modification | Proposed Change | Potential Impact |

|---|---|---|

| N-1 Acyl Group | Replacement of 4-chlorobenzoyl with other substituted benzoyl or heteroaroyl groups | Enhanced target selectivity and potency; altered pharmacokinetic properties |

| Indole Ring (Positions 4, 5, 6, 7) | Introduction of halogens, alkyl, or methoxy (B1213986) groups | Improved metabolic stability; modulation of binding affinity |

| C-3 Carboxylate Group | Conversion to other esters, amides, or acidic bioisosteres (e.g., tetrazole) | Increased solubility and cell permeability; improved hydrogen bonding interactions nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas beyond Current Research

While indole derivatives have been investigated for various activities, the full therapeutic potential of the this compound scaffold remains to be unlocked. Future research should venture beyond established targets to identify novel biological applications. The indole nucleus is a common motif in compounds targeting a wide array of biological systems. researchgate.net

Promising new areas for investigation include:

Antiviral Agents: Functionalized indoles have demonstrated promising antiviral properties, including activity against HIV-1 and SARS-CoV-2 proteases. researchgate.netmdpi.com Screening derivatives of this compound against a panel of viral enzymes could uncover new therapeutic leads.

Neurodegenerative Diseases: Indole-based compounds have been explored for their neuroprotective effects. researchgate.net Investigating the potential of these derivatives to modulate pathways involved in diseases like Alzheimer's or Parkinson's, such as inhibiting protein aggregation or oxidative stress, is a logical next step.

Metabolic Disorders: Human liver glycogen phosphorylase (HLGP) is a key enzyme in glucose homeostasis, and its inhibition is a target for type 2 diabetes treatment. Indole-2- and 3-carboxamides have been studied as HLGP inhibitors, suggesting that the indole-3-carboxylate scaffold may also be a viable starting point for developing new anti-diabetic agents. nih.gov

Antiparasitic Activity: The indole scaffold is present in molecules with activity against parasites like Plasmodium falciparum, the causative agent of malaria. mdpi.com Screening programs could assess the potential of this chemical class to combat parasitic infections.

Table 2: Potential Novel Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Target | Rationale |

|---|---|---|

| Virology | Viral Proteases (e.g., HIV-1 protease, SARS-CoV-2 3CLpro) | Indole scaffolds are known to inhibit various viral enzymes. researchgate.netmdpi.com |

| Neurodegeneration | Alpha-synuclein, Amyloid-beta | Indole derivatives have shown binding affinity for amyloid proteins. mdpi.com |

| Metabolic Disease | Human Liver Glycogen Phosphorylase (HLGP) | Structurally related indole carboxamides are known HLGP inhibitors. nih.gov |

| Infectious Disease | Metallo-β-lactamases (MBLs) | Indole-2-carboxylates are potent MBL inhibitors, suggesting potential for the 3-carboxylate isomer. researchgate.net |

| Hypertension | Angiotensin II Receptor 1 (AT1) | Novel indole-3-carboxylic acid derivatives have shown high affinity for the AT1 receptor. nih.gov |

Development of Advanced Synthetic Methodologies for Sustainable and Efficient Production

The translation of promising compounds from the laboratory to broader applications requires efficient, scalable, and sustainable synthetic routes. Future research will need to focus on optimizing the production of this compound and its derivatives.

Key areas for development include:

Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents is crucial. Exploring water as a reaction solvent and employing catalytic rather than stoichiometric reagents can significantly reduce the environmental impact of synthesis. google.com

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and purity.

Catalyst Development: Investigating novel catalysts, such as earth-abundant metals like copper, can provide more cost-effective and sustainable alternatives to precious metal catalysts (e.g., palladium). researchgate.net

Applications as Chemical Biology Tools for Pathway Elucidation

Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical biology tools. By understanding how these molecules interact with biological systems, researchers can gain deeper insights into cellular pathways and disease mechanisms.

Future directions include:

Development of Molecular Probes: Synthesizing analogs that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups (for photo-affinity labeling) would enable the identification and visualization of direct molecular targets within cells and tissues.

Target Deconvolution: For derivatives identified through phenotypic screening, these chemical tools would be essential for "deconvoluting" or identifying the specific protein(s) responsible for the observed biological effect.

Pathway Profiling: Using potent and selective derivatives as chemical probes can help to map complex signaling pathways, clarifying the downstream consequences of modulating a specific target.

Integration with High-Throughput Screening and Cheminformatics for Accelerated Discovery

The integration of computational methods and automated screening technologies is essential for accelerating the drug discovery process. High-throughput screening (HTS) campaigns have successfully identified indole derivatives as hits for various targets. nih.govresearchgate.net